Phosphoramidon Phosphoramidon Phosphoramidon is a dipeptide isolated from the cultures of Streptomyces tanashiensis. It has a role as a bacterial metabolite, an EC 3.4.24.11 (neprilysin) inhibitor and an EC 3.4.24.71 (endothelin-converting enzyme 1) inhibitor. It is a deoxyaldohexose phosphate and a dipeptide.
Phosphoramidon is a natural product found in Streptomyces tanashiensis with data available.
Brand Name: Vulcanchem
CAS No.: 36357-77-4
VCID: VC0539550
InChI: InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1
SMILES: CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Molecular Formula: C23H34N3O10P
Molecular Weight: 543.5 g/mol

Phosphoramidon

CAS No.: 36357-77-4

Cat. No.: VC0539550

Molecular Formula: C23H34N3O10P

Molecular Weight: 543.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phosphoramidon - 36357-77-4

Specification

CAS No. 36357-77-4
Molecular Formula C23H34N3O10P
Molecular Weight 543.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1
Standard InChI Key ZPHBZEQOLSRPAK-XLCYBJAPSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Appearance Solid powder

Introduction

Discovery and Biological Origin

Isolation from Streptomyces tanashiensis

Phosphoramidon was first isolated in 1973 from the fermentation broth of Streptomyces tanashiensis, a soil-dwelling actinobacterium known for producing bioactive secondary metabolites . Its discovery coincided with growing interest in microbial-derived enzyme inhibitors, particularly those targeting metalloproteases involved in physiological and pathological processes. The compound’s name reflects its chemical structure: a phosphorylated amide derivative linked to a rhamnose sugar moiety .

Structural Relationship to Talopeptin

Phosphoramidon shares significant structural homology with talopeptin, another Streptomyces-derived inhibitor, differing only at a single stereocenter . This minor alteration profoundly impacts target specificity; phosphoramidon exhibits broader inhibitory activity against M4 and M13 family metalloproteases compared to its analog .

Chemical Composition and Physicochemical Properties

Molecular Architecture

The chemical structure of phosphoramidon (C₂₃H₃₄N₃O₁₀P) features a dipeptide backbone (L-leucyl-L-tryptophan) conjugated to a rhamnopyranosyloxyphosphinyl group . The disodium salt formulation (C₂₃H₃₂N₃Na₂O₁₀P) enhances solubility for experimental use, with a purity standard of ≥95% in commercial preparations .

Table 1: Key Chemical Properties of Phosphoramidon

PropertyValueSource
Molecular FormulaC₂₃H₃₂N₃Na₂O₁₀P
Molecular Weight587.48 g/mol
Inhibitor ClassPhosphorus-containing dipeptide
SolubilityWater-soluble (disodium salt)

Mechanisms of Enzyme Inhibition

Target Enzymes and Inhibition Constants

Phosphoramidon acts as a competitive, reversible inhibitor of zinc metalloproteases, with nanomolar affinity for several key targets:

Table 2: Inhibition Constants (Kᵢ) of Phosphoramidon

EnzymeKᵢ (nM)pH DependenceSource
Neprilysin (NEP)3Neutral
Thermolysin28Neutral
Endothelin-Converting Enzyme (ECE-1)14–8,000Acidic preference
Pseudolysin250Neutral

Structural Basis of Inhibition

X-ray crystallography studies reveal that phosphoramidon’s rhamnose moiety stabilizes interactions with exosite regions of thermolysin and neprilysin, while its phosphoamide group chelates the catalytic zinc ion . Removal of the rhamnose sugar (as in des-rhamno-phosphoramidon) reduces ECE-1 inhibition 100-fold but enhances NEP selectivity, underscoring the sugar’s role in target discrimination .

Applications in Biomedical Research

Amyloid-β Metabolism and Alzheimer’s Disease

Phosphoramidon’s inhibition of neprilysin—a primary amyloid-β (Aβ)-degrading enzyme—has proven invaluable in Alzheimer’s research. Administering 10 μM phosphoramidon to rodent models increases cortical Aβ₁₋₄₂ levels by 2.5-fold within 24 hours, mimicking pathological Aβ accumulation . This effect is leveraged in studies probing Aβ clearance mechanisms and evaluating anti-amyloid therapeutics .

Endothelin-1 Biosynthesis Modulation

In endothelial cell cultures, 100 μM phosphoramidon reduces immunoreactive endothelin-1 (ET-1) secretion by 80% via inhibition of ECE-1, which converts big ET-1 to its active form . This property has facilitated investigations into hypertension and pulmonary arterial remodeling .

Bacterial Toxin Neutralization

Recent work demonstrates phosphoramidon’s modest inhibition (IC₅₀ = 45 μM) of botulinum neurotoxin B light chain (BoNT/B LC), a zinc protease causing flaccid paralysis . Synthetic analogs like ICD 2821, which replace phosphoramidon’s Leu-Trp with Phe-Glu, show enhanced BoNT/B LC inhibition, suggesting routes for antidote development .

Pharmacokinetics and Experimental Considerations

Off-Target Effects

At concentrations >10 μM, phosphoramidon weakly inhibits angiotensin-converting enzyme (ACE; Kᵢ = 8 μM) and matrix metalloproteinase-9 (MMP-9; IC₅₀ = 50 μM), necessitating controlled dosing in mechanistic studies .

Synthetic Derivatives and Structure-Activity Relationships

Rhamnose-Modified Analogs

Replacing phosphoramidon’s rhamnose with phenyl groups (e.g., ICD 2821) improves BoNT/B LC inhibition 3-fold while reducing NEP activity, highlighting strategies for target-specific inhibitor design . Conversely, ethyl or methyl substitutions abolish potency, indicating steric constraints in enzyme binding pockets .

Peptide Backbone Variations

Substituting the native Leu-Trp dipeptide with Phe-Glu enhances proteolytic stability but requires balancing hydrophobicity and charge distribution to maintain target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator